molecular formula C23H18O3 B5485515 2-oxo-1,2-diphenylethyl 3-phenylacrylate

2-oxo-1,2-diphenylethyl 3-phenylacrylate

Cat. No.: B5485515
M. Wt: 342.4 g/mol
InChI Key: GMIIBLUETWDOTO-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,2-diphenylethyl 3-phenylacrylate (CAS 242-730-4) is an ester derivative combining a 2-oxo-1,2-diphenylethyl moiety with a 3-phenylacrylic acid group. This compound is structurally characterized by two phenyl rings attached to a ketone-bearing ethyl chain, esterified with 3-phenylacrylate.

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) (E)-3-phenylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O3/c24-21(17-16-18-10-4-1-5-11-18)26-23(20-14-8-3-9-15-20)22(25)19-12-6-2-7-13-19/h1-17,23H/b17-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIIBLUETWDOTO-WUKNDPDISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided lists several compounds, though only a subset shares functional or structural similarities with 2-oxo-1,2-diphenylethyl 3-phenylacrylate. Below is a comparative analysis based on available data and structural features:

Table 1: Key Compounds for Comparison

Compound Name CAS Number Functional Groups Structural Features
2-Oxo-1,2-diphenylethyl acrylate 242-730-4 Acrylate ester, ketone, phenyl rings Conjugated ester, aromatic substituents
Chloromethyl pivalate 242-735-1 Pivalate ester, chloromethyl Bulky tert-butyl group, halogenated
2-Methylbutyronitrile 242-687-1 Nitrile, branched alkyl chain Aliphatic nitrile, low polarity

Reactivity and Stability

  • 2-Oxo-1,2-diphenylethyl acrylate : The acrylate group enables participation in radical polymerization, while the ketone and phenyl rings may stabilize intermediates in nucleophilic reactions. However, steric hindrance from the diphenylethyl group could slow reaction kinetics compared to simpler acrylates .
  • Chloromethyl pivalate : The chloromethyl group confers electrophilicity, making it reactive in SN2 substitutions. Its bulky pivalate group reduces steric accessibility compared to 2-oxo-1,2-diphenylethyl acrylate, limiting utility in sterically demanding reactions .
  • 2-Methylbutyronitrile : The nitrile group is polar but less reactive than esters under ambient conditions, favoring use as a solvent or intermediate in alkylation reactions.

Physicochemical Properties

  • Solubility: The phenyl-rich structure of 2-oxo-1,2-diphenylethyl acrylate likely renders it insoluble in water but soluble in organic solvents like toluene or dichloromethane. Chloromethyl pivalate’s nonpolar tert-butyl group enhances solubility in nonpolar solvents, whereas 2-methylbutyronitrile’s branched chain improves miscibility with alcohols.
  • Thermal Stability :
    • Aromatic substituents in 2-oxo-1,2-diphenylethyl acrylate may increase thermal stability compared to aliphatic esters like chloromethyl pivalate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.